molecular formula C7H5FN2O2S B12963264 2-Cyano-4-fluorobenzenesulfonamide

2-Cyano-4-fluorobenzenesulfonamide

Cat. No.: B12963264
M. Wt: 200.19 g/mol
InChI Key: VFNIMSJMUMUQTQ-UHFFFAOYSA-N
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Description

2-Cyano-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C7H5FN2O2S It is a derivative of benzenesulfonamide, featuring both cyano and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with cyanamide under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Oxidation: Oxidative reactions can modify the functional groups on the benzene ring, leading to new compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzenesulfonamides.

    Reduction: Amines and other reduced derivatives.

    Oxidation: Oxidized benzenesulfonamides with modified functional groups.

Scientific Research Applications

2-Cyano-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential in creating advanced materials with unique properties.

    Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyano-4-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The cyano and fluoro groups play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-fluorobenzenesulfonamide
  • 4-Cyano-2-fluorobenzenesulfonamide
  • N-Fluorobenzenesulfonimide

Uniqueness

2-Cyano-4-fluorobenzenesulfonamide is unique due to the specific positioning of the cyano and fluoro groups on the benzene ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H5FN2O2S

Molecular Weight

200.19 g/mol

IUPAC Name

2-cyano-4-fluorobenzenesulfonamide

InChI

InChI=1S/C7H5FN2O2S/c8-6-1-2-7(13(10,11)12)5(3-6)4-9/h1-3H,(H2,10,11,12)

InChI Key

VFNIMSJMUMUQTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)S(=O)(=O)N

Origin of Product

United States

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